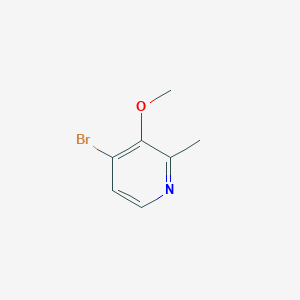

4-Bromo-3-methoxy-2-methylpyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Bromo-3-methoxy-2-methylpyridine is used as a starting material in the preparation of crown-ester-bipyridines and viologens through sodium or nickel reductive coupling, side chain oxidation, and esterification . It serves as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyes .

Synthesis Analysis

An optimized strategy for the synthesis of potent p38α mitogen-activated protein kinase inhibitors starting from 2-fluoro-4-methylpyridine has been reported . This strategy avoids the use of palladium as a catalyst and is more diverse and versatile. The overall yield could be increased from 3.6% to 29.4% . Other methods of synthesis include bromination of 2-methylpyridine or by reacting 2-methylpyridine with sulfuric acid and sodium bromide .

Molecular Structure Analysis

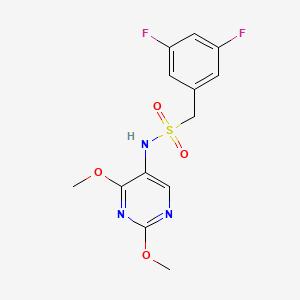

The molecular formula of 4-Bromo-3-methoxy-2-methylpyridine is C7H8BrNO . The molecular weight is 202.05 .

Chemical Reactions Analysis

4-Bromo-2-methylpyridine is used as a starting material in the preparation of crown-ester-bipyridines and viologens through sodium or nickel reductive coupling, side chain oxidation, and esterification . It is also used in the Suzuki–Miyaura coupling reaction .

Physical And Chemical Properties Analysis

The density of 4-Bromo-3-methoxy-2-methylpyridine is 1.5±0.1 g/cm3 . The boiling point is 232.3±35.0 °C at 760 mmHg .

Aplicaciones Científicas De Investigación

Pyridyne Precursors

4-Bromo-3-methoxy-2-methylpyridine has been explored as a potential precursor in the synthesis of pyridynes, specifically as a practical 2,3-pyridyne precursor. The substituted 2,3-pyridyne generated from such precursors by halogen-metal exchange has shown regioselective reactions with furans, offering a pathway for synthesizing complex pyridine derivatives. This application underscores its utility in synthetic organic chemistry, particularly in the construction of pyridine-based compounds (Walters, Carter, & Banerjee, 1992).

Crystal Structures for Nonlinear Optics

Further research into pyridine derivatives, including compounds related to 4-Bromo-3-methoxy-2-methylpyridine, has led to the preparation of colorless 4-amino-1-methylpyridinium benzenesulfonate salts. These compounds have been analyzed for their crystal structures, which crystallize into noncentrosymmetric structures. Their applications in second-order nonlinear optics have been evaluated, highlighting the significance of pyridine derivatives in materials science and optical engineering (Anwar, Okada, Oikawa, & Nakanishi, 2000).

Potassium Channel Blockers

4-Bromo-3-methoxy-2-methylpyridine and its derivatives have been investigated for their potential in medical applications, particularly as blockers of voltage-gated potassium channels. Such compounds, including 4-aminopyridine derivatives, have been studied for their physicochemical properties and their ability to block Shaker K+ channels under various conditions. This research suggests the potential therapeutic and imaging applications of these derivatives in treating diseases like multiple sclerosis (Rodríguez-Rangel et al., 2020).

Organic Synthesis and Material Science

The versatility of 4-Bromo-3-methoxy-2-methylpyridine extends into material science, where its derivatives have been used to synthesize novel materials. For example, pyridine-based compounds have been functionalized for applications in polymer science, demonstrating the compound's role in creating new functional materials based on bis-terpyridyl metal-ion complexes (Andres, Hofmeier, Lohmeijer, & Schubert, 2003).

Mecanismo De Acción

The Suzuki–Miyaura coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .

Safety and Hazards

Propiedades

IUPAC Name |

4-bromo-3-methoxy-2-methylpyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO/c1-5-7(10-2)6(8)3-4-9-5/h3-4H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMULTJAREUPAMK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1OC)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-3-methoxy-2-methylpyridine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

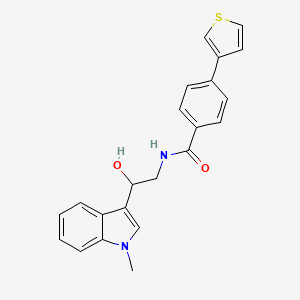

![(2E)-3-(4-chlorophenyl)-1-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}prop-2-en-1-one](/img/structure/B2687046.png)

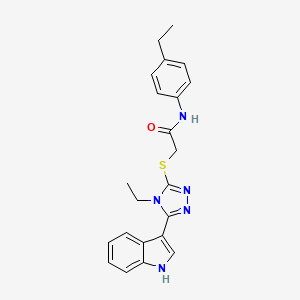

![3-(3-Chlorophenyl)-1-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)propan-1-one](/img/structure/B2687047.png)

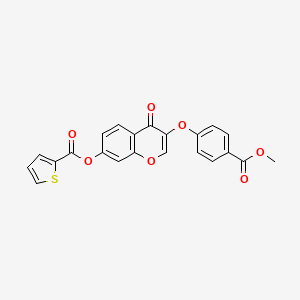

![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]furan-3-carboxamide](/img/structure/B2687054.png)

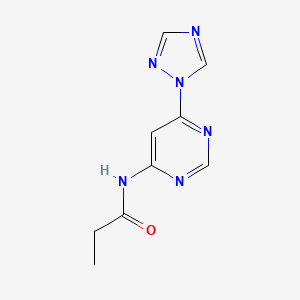

![3-((5-((2-methylbenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2687060.png)

![8-fluoro-5-(4-fluorobenzyl)-3-(2-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2687061.png)

![2-(1,2-dimethylindol-3-yl)-N-[3-(4-ethylpiperazin-1-yl)propyl]-2-oxoacetamide](/img/structure/B2687066.png)